
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide” is a compound that belongs to the class of organic compounds known as tetrahydroquinolines . These are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and that is fully hydrogenated .
Molecular Structure Analysis
The InChI code for a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The exact reactions that “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide” can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Inhibitor of 8-Oxoguanine DNA Glycosylase (OGG1)
This compound has been used in the development of potent and selective inhibitors of 8-Oxoguanine DNA Glycosylase (OGG1) . OGG1 is an enzyme involved in base excision repair, and its inhibition can have implications in the treatment of cancer and other diseases where DNA repair mechanisms play a crucial role .
Drug Development
The compound is known to have potential implications in various scientific fields, including drug development. Its unique chemical structure can be utilized in the synthesis of new drugs with potential therapeutic effects.
Cancer Treatment
It has been suggested that this compound could be used in cancer treatment. Its ability to interact with various biological targets could make it a valuable tool in the development of new cancer therapies.
Material Science
The compound also has potential applications in material science. Its unique chemical properties could be exploited in the development of new materials with novel characteristics.
Antimicrobial Applications
Research suggests that derivatives of this compound could be used as antimicrobial agents . These compounds could potentially be used to combat multi-drug resistant bacteria, making them of great interest in the field of infectious diseases .
Neuroprotective Applications
There is evidence to suggest that derivatives of this compound could have neuroprotective effects . This could have implications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-5-8-17(21)19-15-10-9-14-7-6-11-20(16(14)12-15)18(22)13(2)3/h9-10,12-13H,4-8,11H2,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJTZJQLXCZMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)
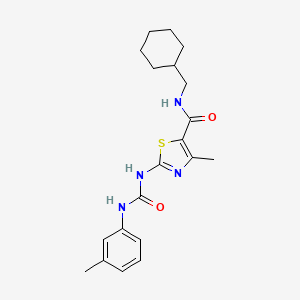
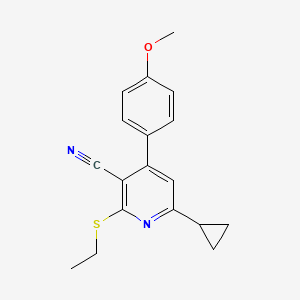
![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)
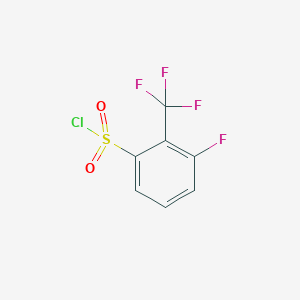

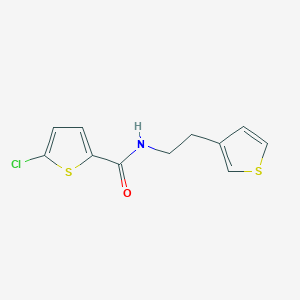
![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)
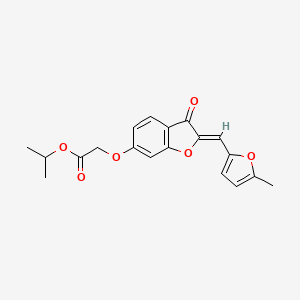
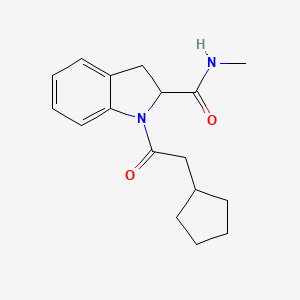
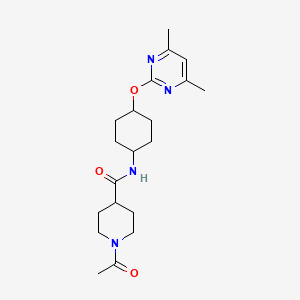
![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)
![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)